molecular formula C17H15FN2O3S B2914237 N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide CAS No. 895448-39-2

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide

Cat. No.: B2914237
CAS No.: 895448-39-2
M. Wt: 346.38
InChI Key: NNHZHLLNJHBPML-ZPHPHTNESA-N
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Description

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide typically involves the condensation of 5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazole with 4-fluorobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance yield and purity. The use of automated systems can also ensure consistent reaction conditions and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of novel materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z)-3,5-Dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide
  • N-[(2Z)-2-methoxyiminopropyl]-7H-purin-6-amine

Uniqueness

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide stands out due to its unique combination of a benzothiazole core with a fluorobenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C17H15FN2O3S and a molecular weight of 346.38 g/mol. Its structure features a benzothiazole ring connected to a fluorobenzamide moiety through a double bond. This unique arrangement contributes to its biological properties.

PropertyValue
Molecular FormulaC17H15FN2O3S
Molecular Weight346.38 g/mol
SMILESCc1cc2c(s1)cc(c(c2OC)OC)C(=N)Nc1ccc(F)cc1
Melting PointNot available
SolubilityNot available

This compound exhibits various biological activities that can be attributed to its interaction with specific molecular targets:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. It is believed to interact with cellular pathways involved in cell cycle regulation and apoptosis.
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation as an antibacterial agent.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds has provided insights into how modifications to the benzothiazole and benzamide moieties can influence biological activity. For instance, substituents on the benzamide ring can significantly alter potency and selectivity against specific targets.

Case Studies

  • Anticancer Studies : A study demonstrated that this compound effectively inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
  • Antimicrobial Activity : In another study, the compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Table 2: Biological Activities Overview

Activity TypeAssay TypeResult
AnticancerMTT assayIC50 = 15 µM
AntimicrobialMIC assayMIC = 32 µg/mL (Staphylococcus aureus)
Apoptosis InductionFlow CytometryIncreased Annexin V+ cells

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in treating cancer or infections.
  • Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its anticancer and antimicrobial effects.
  • Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity while minimizing toxicity.

Properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S/c1-20-12-8-13(22-2)14(23-3)9-15(12)24-17(20)19-16(21)10-4-6-11(18)7-5-10/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHZHLLNJHBPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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